alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride
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Overview
Description
alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride: is a chemical compound with the molecular formula C18H15NO·HCl. It is known for its unique structure, which includes a pyridine ring and two phenyl groups attached to a central carbon atom. This compound is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride typically involves the reaction of pyridine with benzophenone in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions, where one of the phenyl groups or the pyridine ring is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride is used as a reagent in organic synthesis, particularly in the formation of complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used to study enzyme interactions and as a probe for investigating cellular processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- alpha,alpha-Diphenyl-2-pyrrolidinemethanol
- alpha,alpha-Diphenyl-2-pyridinemethanol
- alpha,alpha-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether
Uniqueness: alpha,alpha-Diphenyl-2-pyridinemethanol Hydrochloride is unique due to its specific structure, which includes a pyridine ring and two phenyl groups. This structure imparts distinct chemical properties, making it valuable in various research applications. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, providing unique insights in scientific studies.
Properties
IUPAC Name |
diphenyl(pyridin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO.ClH/c20-18(15-9-3-1-4-10-15,16-11-5-2-6-12-16)17-13-7-8-14-19-17;/h1-14,20H;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMDRFVOHSEQMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=N3)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675869 |
Source
|
Record name | Diphenyl(pyridin-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109812-56-8 |
Source
|
Record name | Diphenyl(pyridin-2-yl)methanol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10675869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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